molecular formula C7H10F2N+ B12451093 4,4-difluoro-N-methylidynecyclohexan-1-aminium

4,4-difluoro-N-methylidynecyclohexan-1-aminium

Cat. No.: B12451093
M. Wt: 146.16 g/mol
InChI Key: NQMUJMDEPXKONA-UHFFFAOYSA-N
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Description

4,4-difluoro-N-methylidynecyclohexan-1-aminium is a chemical compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and an aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-methylidynecyclohexan-1-aminium typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process typically includes the use of hydrogen fluoride as a fluorinating agent and may require high-pressure conditions to achieve efficient conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-N-methylidynecyclohexan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanoic acid.

    Reduction: Formation of difluorocyclohexanol or difluorocyclohexylamine.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-difluoro-N-methylidynecyclohexan-1-aminium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-methylidynecyclohexan-1-aminium involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluorocyclohexanone
  • 4,4-difluorocyclohexylamine
  • 4,4-difluorodiphenylmethane

Uniqueness

4,4-difluoro-N-methylidynecyclohexan-1-aminium is unique due to its specific structural features, including the presence of both fluorine atoms and an aminium group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and improved pharmacokinetic properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C7H10F2N+

Molecular Weight

146.16 g/mol

IUPAC Name

(4,4-difluorocyclohexyl)-methylidyneazanium

InChI

InChI=1S/C7H10F2N/c1-10-6-2-4-7(8,9)5-3-6/h1,6H,2-5H2/q+1

InChI Key

NQMUJMDEPXKONA-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1CCC(CC1)(F)F

Origin of Product

United States

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